4-Azido-2-phenylmethanesulfinyl-benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

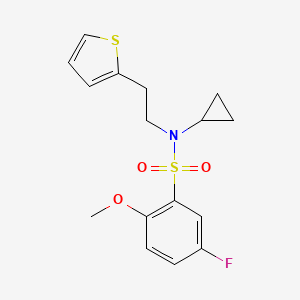

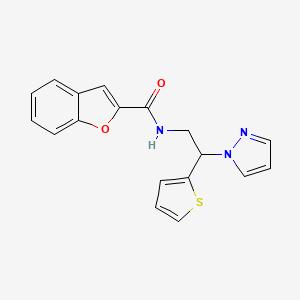

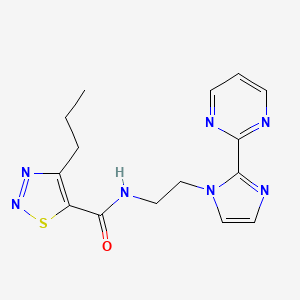

“4-Azido-2-phenylmethanesulfinyl-benzonitrile” is a chemical compound with the molecular formula C14H10N4OS . It is also known by other names such as “4-Azido-2-(benzylsulfinyl)benzonitrile” and "Benzonitrile, 4-azido-2-[(phenylmethyl)sulfinyl]-" .

Synthesis Analysis

The synthesis of benzonitriles, which could potentially include “4-Azido-2-phenylmethanesulfinyl-benzonitrile”, involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .Molecular Structure Analysis

The molecular structure of “4-Azido-2-phenylmethanesulfinyl-benzonitrile” consists of 14 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 282.320 Da, and the monoisotopic mass is 282.057526 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Azido-2-phenylmethanesulfinyl-benzonitrile” include a polar surface area of 72 Ų . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 5 freely rotating bonds . The ACD/LogP value is 4.84, and the ACD/LogD values are 3.53 at pH 5.5 and 7.4 .Aplicaciones Científicas De Investigación

1,3-Dipolar Cycloadditions and Cyclopropane Derivatives

Huisgen et al. (1972) explored the 1,3-dipolar cycloadditions involving nitrilium and diazonium betaines, focusing on the possibility of a primary 1.1-cycloaddition as an initial step. This research is crucial for understanding the reaction mechanisms and the formation of cyclopropane or aziridine derivatives, which are important intermediates in chemical synthesis (Huisgen, Sustmann, & Bunge, 1972).

Enzymatic Oxidation and Transformation

Vila et al. (2016) reported a unique enzymatic transformation where toluene dioxygenase catalyzed the oxidation of benzyl azide to benzonitrile. This study provides insight into enzymatic processes and the potential for bio-catalysis in transforming azido compounds into other valuable chemical entities (Vila et al., 2016).

Radical-chain Reactions and Synthesis

Dang and Roberts (1996) delved into the radical-chain reactions involving sulfonyl azides, highlighting the mechanistic details and the synthesis of N-allylarenesulfonamide. This study contributes to the broader understanding of radical-chain mechanisms and their applications in synthesizing complex organic compounds (Dang & Roberts, 1996).

Glycosidation and Activation Methods

Litjens et al. (2005) described the glycosidation of aryl 2-azido-2-deoxy-1-thio-D-mannosides, exploring the effectiveness and stereoselectivity of the process. This research is pivotal for understanding the chemical modification of sugars and the development of novel synthetic pathways in carbohydrate chemistry (Litjens et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

4-azido-2-benzylsulfinylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c15-9-12-6-7-13(17-18-16)8-14(12)20(19)10-11-4-2-1-3-5-11/h1-8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFZMFUGCUXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=C(C=CC(=C2)N=[N+]=[N-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2-phenylmethanesulfinyl-benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)

![2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2801052.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)